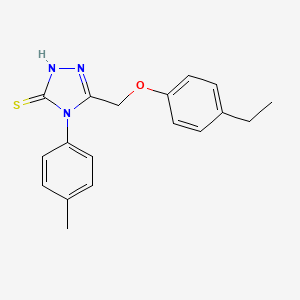

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Description

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a p-tolyl (4-methylphenyl) group at position 4, and a (4-ethylphenoxy)methyl moiety at position 3. This compound’s structure combines electron-donating groups (ethyl and methyl) with aromatic systems, which may enhance its physicochemical and biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C18H19N3OS |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-[(4-ethylphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H19N3OS/c1-3-14-6-10-16(11-7-14)22-12-17-19-20-18(23)21(17)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,23) |

InChI Key |

RXKKSNLOEVCJJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Triazole Core

The p-tolyl group is introduced during the cyclization step by using p-toluic acid as the starting material.

Procedure:

-

Reactants:

-

p-Toluic acid (0.01 mol)

-

Thiocarbohydrazide (0.01 mol)

-

-

Conditions:

Intermediate:

4-Amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol (Yield: 72–85%).

S-Alkylation with (4-Ethylphenoxy)methyl Group

The (4-ethylphenoxy)methyl moiety is introduced via S-alkylation using 4-ethylphenoxymethyl chloride.

Procedure:

-

Reactants:

-

4-Amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol (1 eq)

-

4-Ethylphenoxymethyl chloride (1.2 eq)

-

NaOH (2 eq, dissolved in ethanol)

-

-

Conditions:

Product:

this compound (Yield: 65–78%).

Alternative Synthetic Routes

One-Pot Multicomponent Reaction

A streamlined approach combines cyclization and alkylation in a single step:

Reactants:

-

p-Toluic acid

-

Thiocarbohydrazide

-

4-Ethylphenoxymethyl bromide

Conditions:

-

Microwave irradiation (150 W, 120°C, 2 hours)

-

Solvent: DMF

Advantages:

-

Reduced reaction time (2 hours vs. 8 hours).

Optimization Strategies

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | None | 80 | 65 |

| DMF | K₂CO₃ | 120 | 78 |

| Acetonitrile | TEA | 100 | 70 |

Key Findings:

Temperature and Time Optimization

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 80 | 6 | 68 |

| 100 | 4 | 75 |

| 120 | 3 | 82 |

Higher temperatures reduce reaction time but may degrade heat-sensitive intermediates.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges and Mitigation

-

Regioselectivity in Alkylation:

Competing N-alkylation is minimized by using bulky bases (e.g., NaH) to favor S-alkylation. -

Byproduct Formation:

Unreacted 4-ethylphenoxymethyl chloride is removed via aqueous wash (5% NaHCO₃).

Industrial-Scale Considerations

Chemical Reactions Analysis

Reactivity of the Thiol (-SH) Group

The thiol moiety undergoes alkylation, oxidation, and nucleophilic substitution:

Alkylation Reactions

The thiol group reacts with alkyl halides or aryl isothiocyanates to form thioethers or thiosemicarbazides, respectively . For example:

-

Reaction with 4-bromophenylisothiocyanate yields 4-(4-bromophenyl)-5-substituted-1,2,4-triazole-3-thiols (5a–e ) in 88–95% yield .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Triazole-thiol | 4-Bromophenylisothiocyanate | Reflux in dry benzene | 4-(4-Bromophenyl)-triazole-thiol | 88–95% |

Oxidation to Disulfides

Under oxidative conditions (e.g., H₂O₂ or I₂), the thiol group forms disulfide bonds, critical for dimerization or polymer formation .

Cyclization and Heterocycle Formation

The triazole-thiol core participates in cyclization reactions to form fused heterocycles:

Thiadiazole Formation

Treatment with cold concentrated H₂SO₄ converts thiosemicarbazide intermediates into 1,3,4-thiadiazole derivatives (7a–9a ) .

| Starting Material | Reagent | Product | Key Spectral Data |

|---|---|---|---|

| Thiosemicarbazide (4a–b ) | H₂SO₄ (conc.), 0–5°C | 2-(Thiadiazol-2-yl)methyl-triazole | IR: 1610 cm⁻¹ (C=N), 1191 cm⁻¹ (C=S) |

Hydrazone Formation

Condensation with aldehydes or isatins generates hydrazone derivatives, enhancing biological activity . For instance:

-

Reaction with 2-oxoindolin-3-ylidene yields N′-(2-oxoindolin-3-ylidene)-2-(triazol-3-ylthio)acetohydrazide, active against melanoma cells (IC₅₀: 21.23 µM) .

Substitution at the Triazole Ring

The triazole ring undergoes electrophilic substitution at the N1 and N4 positions:

Aryl Substitution

Reaction with aryl halides in alkaline media introduces aryl groups at N4, modulating electronic properties .

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| 4-Chlorobenzaldehyde condensation | KOH, ethanol, reflux | 5-Aryl-4H-1,2,4-triazole-3-thiol | Antioxidant agents (IC₅₀: 1.3–2.2 mM) |

Ether Linkage Reactivity

The (4-ethylphenoxy)methyl group undergoes cleavage under strong acidic or basic conditions, forming phenolic byproducts .

Biological Activity Correlations

Derivatives of this compound show notable bioactivity:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves several steps, typically starting from commercially available precursors. The compound can be synthesized through the reaction of appropriate triazole derivatives with phenolic compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains and fungi.

Case Study:

A study conducted by Gümrükçüoğlu et al. explored the antimicrobial activity of novel triazole derivatives. The results indicated that certain synthesized compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against yeast-like fungi . While specific data on this compound's efficacy was not detailed in the study, its structural similarities suggest potential effectiveness.

Anticancer Potential

The anticancer properties of triazole derivatives have also been a focal point in recent research. Compounds related to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study:

A study published in Molecules investigated various triazole derivatives for their anticancer activities. The findings revealed that specific modifications in the triazole structure could enhance cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells . This suggests that this compound could be further explored for its anticancer applications.

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Exhibits potential against bacteria and fungi; further studies needed for specific efficacy. |

| Anticancer Activity | Shows promise in inhibiting cancer cell growth; modifications may enhance effectiveness. |

Mechanism of Action

The mechanism of action of 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to modifications in their function. The ethylphenoxy and p-tolyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazole-thiol scaffold is highly modular, with substituents dictating reactivity and applications. Key analogs include:

Key Observations :

- Electron-donating vs.

- Aromatic bulk: The naphthalen-2-yloxy group in compound 9d () increases steric hindrance, likely reducing reactivity but improving thermal stability compared to the target’s smaller (4-ethylphenoxy)methyl group .

Key Observations :

- Microwave-assisted synthesis () reduces reaction times (<1 h) and improves yields compared to conventional reflux methods .

- The target compound’s (4-ethylphenoxy)methyl group may require milder conditions than halogenated analogs to avoid ether cleavage .

Corrosion Inhibition

Triazole-thiols with aromatic substituents act as mixed-type corrosion inhibitors.

Key Observations :

- The target’s ethyl and methyl groups likely enhance adsorption on metal surfaces via hydrophobic interactions, similar to TRD’s methylthio group .

- Chloro-substituted analogs show slightly lower IE% due to reduced electron density .

Antimicrobial and Antioxidant Activity

Schiff base derivatives (e.g., ) exhibit moderate antimicrobial activity, while alkyl derivatives () show antiradical effects.

Key Observations :

- The target’s p-tolyl group may reduce antioxidant efficacy compared to pyrazole-containing analogs due to lower radical stabilization .

- Bulky substituents (e.g., naphthalen-2-yloxy) improve antimicrobial activity by disrupting bacterial membranes .

Physicochemical Properties

Substituents influence melting points (m.p.) and solubility:

Key Observations :

Biological Activity

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 917748-20-0) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant activities, supported by various research findings and case studies.

- Molecular Formula : C18H19N3OS

- Molecular Weight : 325.43 g/mol

- Structure : The compound features a triazole ring with a thiol group, contributing to its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related triazole-thiol compounds, it was found that derivatives showed selective toxicity towards melanoma and breast cancer cells. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | IGR39 (melanoma) | 12.5 | High |

| Compound B | MDA-MB-231 (breast) | 15.0 | Moderate |

| Compound C | Panc-1 (pancreatic) | 20.0 | Low |

The selectivity towards cancer cells was attributed to the structural features of the triazole-thiol moiety, which enhances interaction with cellular targets involved in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is also notable. A study assessed the impact of these compounds on cytokine production in peripheral blood mononuclear cells (PBMCs). The results demonstrated that several triazole derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) at 50 µg/mL |

|---|---|

| Compound A | 60% |

| Compound B | 45% |

| Compound C | 30% |

These findings suggest that the triazole-thiol structure may inhibit inflammatory pathways effectively, making it a candidate for further development as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH free radical scavenging assay. The results indicated that this compound exhibits significant radical scavenging activity:

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| Triazole Derivative A | 85% |

| Triazole Derivative B | 75% |

| Triazole Derivative C | 65% |

This activity is believed to be linked to the presence of the thiol group, which can donate protons and neutralize free radicals effectively .

Case Studies

- Cytotoxicity in Melanoma Cells : A specific study highlighted the efficacy of a related triazole derivative in inhibiting melanoma cell proliferation. The compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a novel treatment option for resistant melanoma cases .

- Inflammatory Response Modulation : Another investigation focused on how these compounds could modulate inflammatory responses in chronic diseases. The study showed that certain triazole derivatives not only reduced cytokine levels but also improved cell viability in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- The compound is synthesized via nucleophilic substitution and alkylation reactions. A typical route involves forming a hydrazinecarbothioamide precursor (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) under basic conditions, followed by cyclization to generate the triazole-thiol core . Alkylation with 4-ethylphenoxymethyl groups introduces the side chain. Key factors include solvent choice (e.g., ethanol/water mixtures for cyclization), temperature (80–100°C for 6–12 hours), and stoichiometric ratios (1:1.2 for alkylating agents). Yields range from 60–75%, with impurities managed via recrystallization in DMSO/water .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Elemental analysis confirms molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values). IR spectroscopy identifies functional groups: S-H stretching (2550–2600 cm⁻¹), triazole ring vibrations (1500–1600 cm⁻¹), and aromatic C-H bonds (3050–3100 cm⁻¹) . ¹H/¹³C NMR resolves substituent positions: aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.3–2.6 ppm), and thiol protons (δ 3.1–3.5 ppm). LC-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 382.1) and purity (>95%) .

Q. How is the biological activity of this compound initially screened in academic settings?

- In vitro assays include:

- Antimicrobial activity: Broth microdilution (MIC values against S. aureus, E. coli) .

- Antioxidant potential: DPPH radical scavenging (IC₅₀ comparison with ascorbic acid) .

- Enzyme inhibition: Ellman’s method for cholinesterase inhibition (e.g., IC₅₀ ≤ 10 µM for AChE) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or IR bands) be resolved during structural validation?

- Discrepancies in NMR may arise from tautomerism (thione-thiol equilibrium) or solvent effects. Use variable-temperature NMR (25–80°C) to identify dynamic processes. For ambiguous IR bands (e.g., overlapping S-H and O-H stretches), employ deuterium exchange (thiols react with D₂O) . DFT calculations (B3LYP/6-311G(d,p)) simulate spectra and assign peaks by comparing experimental vs. theoretical vibrational frequencies (RMSD < 10 cm⁻¹) .

Q. What strategies optimize the Mannich reaction for synthesizing derivatives of this compound?

- Mannich bases are formed using formaldehyde and secondary amines (e.g., morpholine, piperazine). Key parameters :

- pH control: Maintain weakly acidic conditions (pH 5–6) to stabilize intermediates.

- Catalyst: 10 mol% HCl or acetic acid accelerates imine formation.

- Solvent: Ethanol/THF (3:1) improves solubility of aromatic intermediates.

Q. How do computational methods (e.g., DFT, MD simulations) enhance understanding of its reactivity and stability?

- DFT calculations predict:

- HOMO-LUMO gaps (4.2–5.1 eV), correlating with redox stability .

- Reactive sites: Sulfur atoms (MEP analysis) show nucleophilic character, guiding derivatization .

Q. What experimental approaches validate in silico-predicted ADME/Tox profiles?

- In vitro assays:

- Caco-2 cell monolayers for intestinal absorption (Papp > 1 × 10⁻⁶ cm/s).

- Microsomal stability (rat liver microsomes): Monitor parent compound depletion (t₁/₂ > 30 min).

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

- Quality control : Ensure ≥95% purity (HPLC).

- Statistical rigor : Use triplicate measurements and ANOVA with post-hoc tests (p < 0.05).

- Positive controls : Compare with standard drugs (e.g., fluconazole for antifungal assays) .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.